Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18524510
InChI: InChI=1S/C10H14N5O7P.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2
SMILES:
Molecular Formula: C10H14N5Na2O8P
Molecular Weight: 409.20 g/mol

Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

CAS No.:

Cat. No.: VC18524510

Molecular Formula: C10H14N5Na2O8P

Molecular Weight: 409.20 g/mol

* For research use only. Not for human or veterinary use.

Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate -

Specification

Molecular Formula C10H14N5Na2O8P
Molecular Weight 409.20 g/mol
IUPAC Name disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Standard InChI InChI=1S/C10H14N5O7P.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2
Standard InChI Key HDDUZEKWRALMDG-UHFFFAOYSA-L
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]

Introduction

Chemical Structure and Composition

Molecular Architecture

The compound consists of three primary components:

  • A 6-aminopurine base (adenine), which facilitates hydrogen bonding in enzymatic interactions.

  • A β-D-ribofuranose sugar with hydroxyl groups at the 2' and 3' positions, contributing to water solubility .

  • A phosphate group esterified to the 5'-hydroxyl of the ribose, forming a phosphoester bond critical for energy transfer .

The disodium counterions (Na+\text{Na}^+) neutralize the phosphate group’s negative charge, while the hydrate component (H2O\text{H}_2\text{O}) stabilizes the crystal lattice and enhances aqueous solubility . Stereochemical specificity is conferred by the ribose’s (2R,3S,4R,5R)(2R,3S,4R,5R) configuration, ensuring compatibility with enzymatic active sites .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H14N5Na2O8P\text{C}_{10}\text{H}_{14}\text{N}_{5}\text{Na}_{2}\text{O}_{8}\text{P}
Molecular Weight409.20 g/mol
CAS Number149022-20-8, 4578-31-8
SolubilityWater, DMSO, Methanol
Optical Activity (α\alpha)43-43^\circ (c=1% in 0.5 M Na₂HPO₄)

Synthesis and Manufacturing

Production Methods

Industrial synthesis typically involves:

  • Phosphorylation of Adenosine: Adenosine reacts with phosphorylating agents (e.g., POCl₃) under controlled pH to yield 5'-AMP.

  • Neutralization with NaOH: The free acid form is treated with sodium hydroxide to generate the disodium salt .

  • Hydration: Crystallization from aqueous solutions incorporates water molecules, forming the stable hydrate .

Challenges include optimizing reaction yields (often <70% due to side reactions) and purifying the product via ion-exchange chromatography.

Industrial Scale-Up

Large-scale production requires stringent control over moisture and temperature to prevent hydrolysis of the phosphate ester bond . Lyophilization is employed to stabilize the hydrate form for long-term storage .

Physical and Chemical Properties

Hydration Dynamics

Dielectric spectroscopy reveals that each AMP disodium salt molecule binds ~45 water molecules in aqueous solution, forming structured hydration shells that stabilize the nucleotide’s conformation . Gravimetric studies show discrete hydration steps:

  • 3–7 water molecules bind to phosphate and ribose hydroxyls below 60% relative humidity (RH).

  • >7 water molecules form bulk-like clusters above 80% RH, increasing solubility .

Hydrolysis Kinetics

In acidic media (pH <3), AMP disodium salt undergoes:

  • N-glycosidic bond cleavage (t1/2=2.1ht_{1/2} = 2.1 \, \text{h}) .

  • Phosphate ester hydrolysis (k=0.15h1k = 0.15 \, \text{h}^{-1}) .
    In alkaline conditions (pH >10), hydrolysis is slower (k=0.03h1k = 0.03 \, \text{h}^{-1}), favoring intact nucleotide preservation .

Biological Functions and Mechanisms

Energy Homeostasis

AMP disodium salt activates AMP-activated protein kinase (AMPK), a metabolic regulator that:

  • Inhibits anabolic pathways (e.g., lipid synthesis).

  • Promotes catabolic processes (e.g., glycolysis, fatty acid oxidation) .
    The compound’s ability to mimic endogenous AMP makes it a critical tool for studying energy stress responses .

Enzymatic Substrate Utilization

As a substrate for AMP deaminase and 5'-nucleotidase, it participates in purine metabolism, modulating intracellular adenine nucleotide pools . Competitive inhibition studies show Ki=12μMK_i = 12 \, \mu\text{M} for AMP-thymidine kinase .

Applications in Research and Industry

Biochemical Research

  • Enzyme Assays: Used to quantify kinase/phosphatase activities via HPLC or spectrophotometry .

  • Metabolic Studies: 31P{}^{31}\text{P}-NMR tracking of ATP/ADP/AMP ratios in cell lysates .

Dermatology

Topical formulations containing 0.5–2% AMP disodium salt enhance skin rejuvenation by stimulating collagen synthesis and mitochondrial biogenesis . Clinical trials report a 30% reduction in wrinkle depth after 12 weeks .

Table 2: Key Applications and Findings

ApplicationMechanismOutcomeSource
AMPK ActivationAllosteric binding to γ-subunitIncreased glucose uptake in RBCs
Hydrolysis StudiespH-dependent phosphate ester cleavageKinetic parameters for drug design
Hydration AnalysisQCM and dielectric spectroscopyWater cluster quantification

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